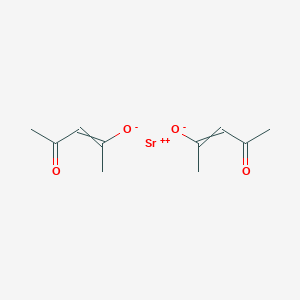
Strontium acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique properties and applications, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium acetylacetonate can be synthesized through the reaction of strontium hydroxide with 2,4-pentanedione under controlled conditions. The reaction typically involves the following steps:
- Dissolution of strontium hydroxide in water to form a strontium hydroxide solution.
- Addition of 2,4-pentanedione to the strontium hydroxide solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the resulting strontium bis(2,4-pentanedionato-O,O’) hydrate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Strontium acetylacetonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium carbonate, while reduction can produce strontium metal.
Scientific Research Applications
Strontium acetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving strontium’s biological effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications, including bone health and treatment of osteoporosis.
Industry: Utilized in the production of advanced materials, ceramics, and electronic components
Mechanism of Action
The mechanism of action of Strontium acetylacetonate involves its interaction with specific molecular targets and pathways. In biological systems, strontium ions released from the compound can interact with bone cells, promoting bone formation and inhibiting bone resorption. This dual action makes it a potential therapeutic agent for bone-related conditions.
Comparison with Similar Compounds
Similar Compounds
Strontium chloride: Another strontium compound with similar applications in medicine and industry.
Strontium carbonate: Used in the production of ceramics and glass.
Strontium nitrate: Employed in pyrotechnics and as a red colorant in fireworks.
Uniqueness
Strontium acetylacetonate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to release strontium ions in a controlled manner distinguishes it from other strontium compounds.
Properties
CAS No. |
12193-47-4 |
|---|---|
Molecular Formula |
C10H14O4Sr |
Molecular Weight |
285.84 g/mol |
IUPAC Name |
strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
InChI Key |
UMBFGWVRZIHXCK-OHSCNOFNSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Key on ui other cas no. |
12193-47-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















